3-(2,6-Dimethylanilino)-5-methylindol-2-one
Description
3-(2,6-Dimethylanilino)-5-methylindol-2-one is a substituted indole derivative characterized by a bicyclic indol-2-one core modified at the 3-position with a 2,6-dimethylanilino group and at the 5-position with a methyl substituent. The 2,6-dimethylanilino group introduces steric hindrance and electronic effects that may influence binding affinity to biological targets, while the 5-methyl substituent could enhance metabolic stability compared to unsubstituted analogs.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O/c1-10-7-8-14-13(9-10)16(17(20)18-14)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
WBBBEBGLOQCPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylanilino)-5-methylindol-2-one typically involves the reaction of 2,6-dimethylaniline with an appropriate indole precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,6-dimethylaniline is reacted with a halogenated indole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 3-(2,6-Dimethylanilino)-5-methylindol-2-one may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylanilino)-5-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-(2,6-Dimethylanilino)-5-methylindol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylanilino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The following table summarizes key structural analogs of 3-(2,6-Dimethylanilino)-5-methylindol-2-one, highlighting differences in substituents and inferred physicochemical properties:
Key Research Findings
Electronic Effects: The 2,6-dimethylanilino group in the target compound provides electron-donating methyl groups that stabilize the aromatic ring, contrasting with the electron-withdrawing dichlorobenzyl group in its dichloro analog . This difference may influence redox stability and binding kinetics in enzymatic environments.
Metabolic Stability : The 5-methyl group in the target compound likely reduces susceptibility to oxidative metabolism compared to unsubstituted indoles or dihydroindoles .
Crystallographic and Computational Insights
- Molecular Modeling : Tools like Mercury (for crystal structure visualization) and SHELXL (for refinement) could elucidate conformational preferences and intermolecular interactions in related compounds .
Biological Activity
3-(2,6-Dimethylanilino)-5-methylindol-2-one is a synthetic organic compound characterized by its unique structure, which includes an indole ring system and a dimethylaniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of 3-(2,6-Dimethylanilino)-5-methylindol-2-one, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 5-methyl group on the indole ring, which enhances its stability and may influence its biological activity. The synthesis typically involves multi-step organic reactions, including electrophilic aromatic substitution and nucleophilic substitutions that are common in indole chemistry.
Synthesis Pathway
A common synthetic route for 3-(2,6-Dimethylanilino)-5-methylindol-2-one includes:
- Formation of the Indole Ring : Starting from appropriate precursors like aniline derivatives.
- Methylation : Introducing the methyl group at the 5-position.
- Dimethylation : Modifying the aniline component to obtain the dimethylaniline structure.
Biological Activity
Preliminary studies suggest that 3-(2,6-Dimethylanilino)-5-methylindol-2-one exhibits significant biological activity. Compounds with similar structures have shown promise as inhibitors of various enzymes and receptors, potentially impacting pathways involved in cancer and inflammation.
Molecular docking studies indicate that derivatives of this compound could bind effectively to target proteins involved in disease pathways. The presence of the dimethylaniline group suggests potential interactions with biological targets that may enhance its pharmacological properties.
Comparative Biological Activity
To contextualize the activity of 3-(2,6-Dimethylanilino)-5-methylindol-2-one, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2,6-Dimethylanilino)-5-methylindol-2-one | Indole ring + Dimethylaniline group | Potential anti-cancer |
| 5-Methylindole | Indole ring only | Limited biological data |
| N,N-Dimethyl-4-aminoaniline | Dimethylamino group | Moderate activity |
| Indomethacin | Indole ring + acetic acid derivative | Anti-inflammatory |
The unique combination of an indole structure with a dimethylaniline substituent in 3-(2,6-Dimethylanilino)-5-methylindol-2-one may enhance its pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound through case studies and experimental data:
- Anticancer Activity : In vitro studies have demonstrated that compounds with indole scaffolds exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 3-(2,6-Dimethylanilino)-5-methylindol-2-one have shown IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells .
- Binding Affinity Studies : Molecular docking simulations have been employed to predict how this compound interacts with proteins involved in disease pathways. These studies highlight its potential as a therapeutic agent by demonstrating favorable binding energies compared to known inhibitors.
- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit significant biological activity, their safety profiles need thorough evaluation through comprehensive toxicological studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(2,6-Dimethylanilino)-5-methylindol-2-one?
- Methodological Answer : Synthesis of this indole derivative can leverage nucleophilic substitution at the indole C3 position. A common approach involves refluxing 5-methylindol-2-one with 2,6-dimethylaniline in acetic acid under catalytic conditions, followed by recrystallization (DMF/acetic acid) for purification. Characterization requires NMR, IR, and mass spectrometry to confirm regioselectivity and purity .
Q. How can the crystal structure of this compound be resolved using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. ORTEP-III can generate thermal ellipsoid plots to visualize atomic displacement .
Q. What biological activities are anticipated based on structural analogs?
- Methodological Answer : Indole derivatives often exhibit activity in kinase inhibition or GPCR modulation. For this compound, perform in vitro assays (e.g., enzyme inhibition, cell viability) to evaluate antiproliferative or anti-inflammatory effects. Prioritize targets based on substituent interactions—e.g., the 2,6-dimethylanilino group may enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can contradictory spectroscopic data for substituent electronic environments be resolved?
- Methodological Answer : Combine multiple techniques:
- NMR : Use 2D NOESY to confirm spatial proximity of methyl groups.
- UV-Vis : Compare λmax shifts in polar vs. nonpolar solvents to assess conjugation.
- XPS : Analyze binding energies of nitrogen atoms to distinguish amine vs. amide environments.
- Cross-validate with computational methods (DFT) to model electronic transitions .
Q. What strategies optimize reaction yields when synthesizing this compound under scale-up conditions?
- Methodological Answer :
- Catalysis : Screen Brønsted/Lewis acids (e.g., ZnCl2) to accelerate nucleophilic substitution.
- Solvent Optimization : Test mixed solvents (e.g., toluene/DMF) to balance solubility and reaction rate.
- Process Analytics : Use inline FTIR or HPLC to monitor reaction progress and identify intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for higher throughput .
Q. How can hydrogen-bonding patterns in the crystal lattice inform polymorph stability?
- Methodological Answer : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen-bond motifs (e.g., D<sup>2</sup>2(8) rings). Compare lattice energies via DSC and PXRD to identify thermodynamically stable polymorphs. Use SHELXL to refine H-bond distances and angles with constraints from neutron diffraction data .
Q. How to design experiments elucidating the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use MOE or AutoDock to predict binding modes with target proteins (e.g., kinases).
- SPR/BLI : Quantify binding affinity (KD) in real-time.
- Mutagenesis : Validate predicted interaction sites by introducing point mutations in the target protein.
- Cellular Assays : Pair siRNA knockdown with rescue experiments to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
